1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine
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Overview
Description
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine is a heterocyclic compound that features a piperazine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine typically involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce the fully reduced piperazine derivatives .
Scientific Research Applications
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the biological context. The pathways involved often include modulation of signal transduction processes and alteration of cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Similar structure but with a phenyl group instead of a cyclopropyl group.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
1-[(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H20N4 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(5-cyclopropyl-2-methylpyrazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C12H20N4/c1-15-11(8-12(14-15)10-2-3-10)9-16-6-4-13-5-7-16/h8,10,13H,2-7,9H2,1H3 |
InChI Key |
PQSSFCWLZADGTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CN3CCNCC3 |
Origin of Product |
United States |
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